molecular formula C16H16N2O2 B8307716 [4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol

[4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol

Cat. No.: B8307716
M. Wt: 268.31 g/mol
InChI Key: BCGIJHAEVHDSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

[4-[6-(hydroxyamino)-2-methyl-1H-indol-5-yl]phenyl]methanol

InChI

InChI=1S/C16H16N2O2/c1-10-6-13-7-14(16(18-20)8-15(13)17-10)12-4-2-11(9-19)3-5-12/h2-8,17-20H,9H2,1H3

InChI Key

BCGIJHAEVHDSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)NO)C3=CC=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(4′-hydroxymethyl-4,6-dinitro-biphenyl-3-yl)-propan-2-one (200 mg) and palladium on carbon (10%, 80 mg) in ethyl acetate was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight. The reaction mixture was then filtered on a CELITE™ pad, the filtrate was evaporated under reduced pressure and the crude residue was purified by flash chromatography to afford [4-(2-methyl-6-nitro-1H-indol-5-yl)-phenyl]-methanol and [4-(6-hydroxyamino-2-methyl-1H-indol-5-yl)-phenyl]-methanol. The two products were combined and dissolved in dichloromethane (5 mL). Zinc dust (a large excess) and glacial acetic acid (1 mL) were added and the resulting mixture was heated at 70° C. for 30 minutes. The reaction mixture was then filtered on a CELITE™ pad, the filter cake was washed with ethyl acetate. The filtrate was washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (MeOH/DCM, 5/95) to give 55 mg of [4-(6-amino-2-methyl-1H-indol-5-yl)-phenyl]-methanol. MS=253 [M+H]+.
Name
1-(4′-hydroxymethyl-4,6-dinitro-biphenyl-3-yl)-propan-2-one
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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